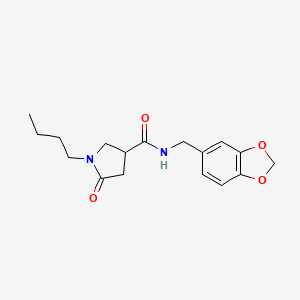![molecular formula C13H16BrClN2O2 B4595853 5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4595853.png)
5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C13H16BrClN2O2 and its molecular weight is 347.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.00837 g/mol and the complexity rating of the compound is 300. The solubility of this chemical has been described as >52.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- 5-bromo-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is involved in the synthesis of various chemical compounds. One study discussed the reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, a class of compounds that can include morpholinyl derivatives (Jagodziński, Wesolowska, & Sośnicki, 2000).
Biodegradable Polyesteramides
- Morpholine derivatives, such as this compound, have been used in the synthesis of biodegradable polyesteramides. These materials have potential applications in biomedical fields, such as in drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Anticancer Research
- In anticancer research, morpholine derivatives have shown promise. One study investigated the cytotoxicity of 2-(N-cyclicamino)chromone derivatives, which include morpholine analogs, against oral squamous cell carcinoma. This research highlights the potential of such compounds in developing new anticancer drugs (Shi et al., 2018).
Vasodilation Properties
- Research into the vasodilation properties of certain compounds has involved morpholine derivatives. A study focusing on the synthesis of new 3-pyridinecarboxylates, which include morpholine, revealed considerable vasodilation potency. This suggests potential applications in cardiovascular therapeutics (Girgis et al., 2008).
Pharmaceutical Synthesis
- In pharmaceutical synthesis, morpholine derivatives have been used in the preparation of various drugs. A study on the synthesis process of moclobemide, an antidepressant, involved the use of morpholine, highlighting its role in pharmaceutical manufacturing (Jian-rong, 2004).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c14-10-1-2-12(15)11(9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKRBDIRWLDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-prop-2-enyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4595776.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4595787.png)
![ethyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4595789.png)

![{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4595796.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B4595811.png)

![3-(DIMETHYLSULFAMOYL)-4-METHOXY-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B4595823.png)
![3-[5-(tert-butyl)-3-isoxazolyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4595836.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4595837.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4595843.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4595845.png)
![4-(methoxymethyl)-6-methyl-2-[(2-phenoxyethyl)thio]nicotinonitrile](/img/structure/B4595850.png)
![2-[3-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4595859.png)
